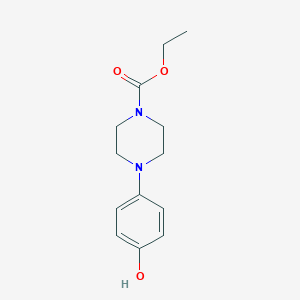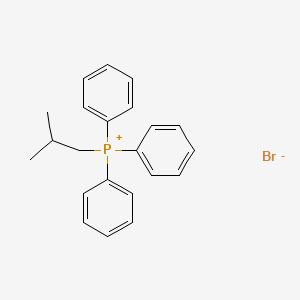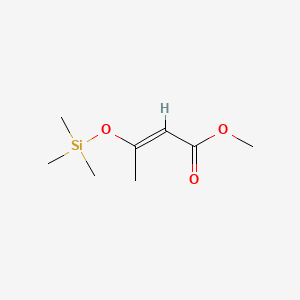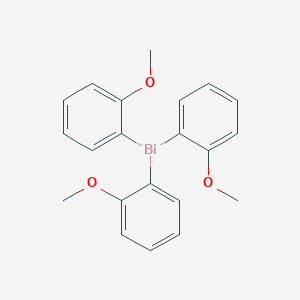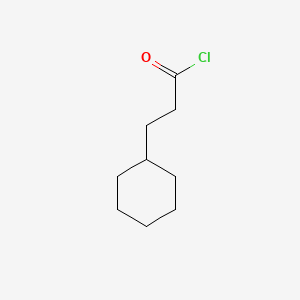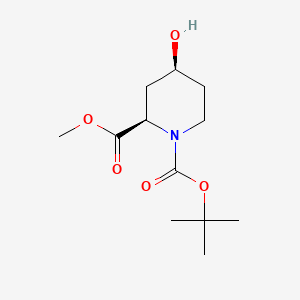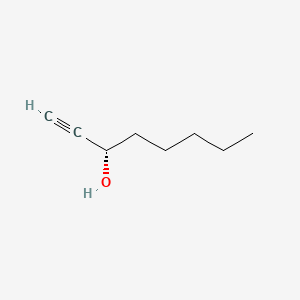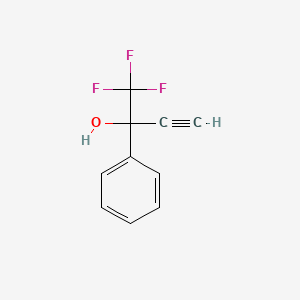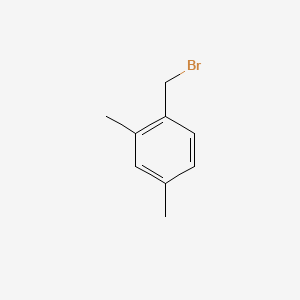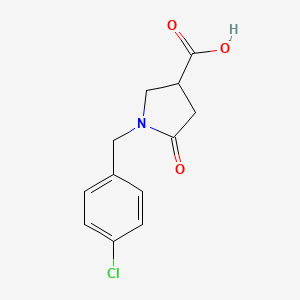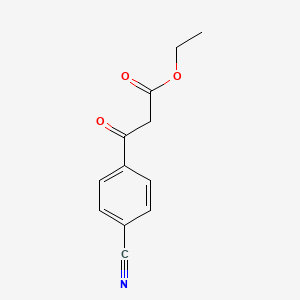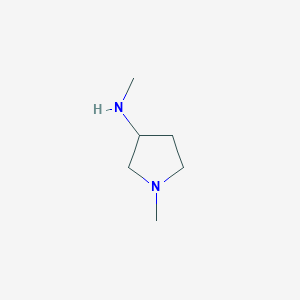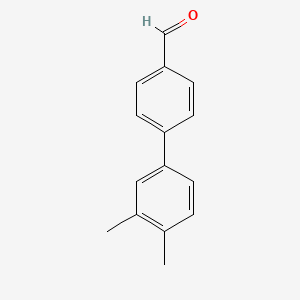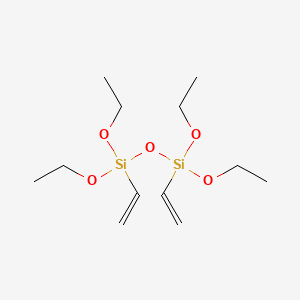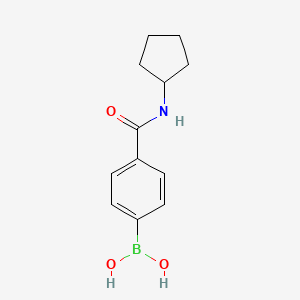
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H16BNO3 . It’s a subclass of organoborane compounds .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Molecular Structure Analysis
The molecular structure of “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and a phenyl ring, which is further bonded to a cyclopentylcarbamoyl group .
Chemical Reactions Analysis
Boronic acids, including “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid”, are known for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have been used in cross-coupling reactions .
Physical And Chemical Properties Analysis
The average mass of “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” is approximately 233.071 Da . Further physical and chemical properties are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, such as (4-(Cyclopentylcarbamoyl)phenyl)boronic acid, play a crucial role in the optical modulation of carbon nanotubes and are effective in saccharide recognition. These acids have been demonstrated to affect the photoluminescence quantum yield of single-walled carbon nanotubes, with a clear link between the molecular structure of the boronic acid and the optical properties of the nanotubes. This makes them valuable in applications such as saccharide sensing and optical devices (Mu et al., 2012).
Enhanced Glycoside Complexation
New classes of boronic acids have shown remarkable abilities in complexing with glycosides under physiologically relevant conditions. This property is significant as it offers potential applications in the development of oligomeric receptors and sensors for the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Borate-Carbohydrate Interactions
Studies have shown the unique binding profiles of borates, like phenylboronic acids, with carbohydrates such as N-acetylneuraminic acid in varying pH conditions. This has implications for the selective recognition of carbohydrate moieties on biological membranes, potentially aiding in the development of targeted therapeutic agents (Otsuka et al., 2003).
Catalysis in Organic Synthesis
Phenylboronic acids are also effective catalysts in organic synthesis. For example, they have been used in the dehydrative amidation between carboxylic acids and amines, demonstrating their utility in facilitating complex chemical reactions (Wang et al., 2018).
Antiviral Applications
Modified nanoparticles with phenylboronic acid, such as those derived from (4-(Cyclopentylcarbamoyl)phenyl)boronic acid, have shown potential as antiviral therapeutics. They have been investigated for their efficacy against viruses like the Hepatitis C virus, demonstrating the potential of boronic acid-modified materials in medical applications (Khanal et al., 2013).
DNA Modification and Sensing Applications
Phenylboronic acids have been utilized in the modification of DNA for various applications, including saccharide detection. This showcases their potential in biotechnology and diagnostic fields, where precise molecular modifications are required (Steinmeyer & Wagenknecht, 2018).
Enhanced Gene Delivery
Phenylboronic acid-modified polymers have improved gene delivery efficiency. The incorporation of boronic acid groups into these polymers enhances their ability to condense with DNA and facilitate cell uptake, making them useful in gene therapy (Peng et al., 2010).
Zukünftige Richtungen
Boronic acids, including “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid”, have found utility in various fields including catalysis, materials science, biology, imaging, etc . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .
Eigenschaften
IUPAC Name |
[4-(cyclopentylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12(14-11-3-1-2-4-11)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFATWKBZYOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378405 | |
| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850568-15-9 | |
| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



